But-2-enedioic acid--2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one (1/1)

Description

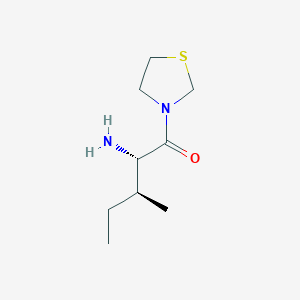

1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- (CAS: 136259-20-6) is a chiral organic compound with the molecular formula C₉H₁₈N₂OS and a molecular weight of 202.32 g/mol . Its structure features a pentanone backbone substituted with an amino group at position 2, a methyl group at position 3, and a 3-thiazolidinyl ring at position 1. The (2S,3S) stereochemistry is critical for its biological and chemical interactions, as it influences binding affinity and reactivity. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in the development of renin inhibitors and chiral auxiliaries for asymmetric catalysis .

Properties

IUPAC Name |

2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;but-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS.C4H4O4/c1-3-7(2)8(10)9(12)11-4-5-13-6-11;5-3(6)1-2-4(7)8/h7-8H,3-6,10H2,1-2H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOPWZQRZHWYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCSC1)N.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849592 | |

| Record name | But-2-enedioic acid--2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136259-20-6 | |

| Record name | But-2-enedioic acid--2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of (S)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)propan-1-one

The synthesis begins with (S)-phenylalaninol, which undergoes reaction with carbon disulfide (CS₂) in a basic aqueous medium (KOH, H₂O) to form a thiazolidinethione intermediate. Key steps include:

-

Reflux conditions : Heating at 110°C for 7–8 hours under argon to purge excess CS₂.

-

Acylation : Treatment with propionyl chloride in CH₂Cl₂ at 0°C, followed by pyridine-mediated quenching, yields the acylated derivative in 76–78% yield after recrystallization.

This intermediate serves as a precursor for subsequent aldol reactions to install the pentanone backbone.

Evans syn-Aldol Reaction for Stereochemical Control

The thiazolidinethione auxiliary directs facial selectivity in aldol additions. For example:

-

Reagents : Titanium tetrachloride (TiCl₄) and (–)-sparteine in anhydrous CH₂Cl₂ at –78°C.

-

Aldol partner : Freshly distilled isobutyraldehyde adds to the enolate, producing the syn-aldol adduct with >80% yield and high diastereoselectivity (dr > 20:1).

-

Quenching and purification : Saturated NH₄Cl and brine washes, followed by flash chromatography, isolate the product.

This method ensures the (2S,3S) configuration via the Evans syn-aldol pathway, leveraging the chiral auxiliary’s rigid geometry.

Enaminone Cyclization Strategies

Enaminones, highlighted in ACS Omega, offer an alternative route to thiazolidine-containing compounds through cyclization with sulfur nucleophiles.

Enaminone Preparation

Enaminones are synthesized via condensation of β-keto esters with amines. For example:

Thiazolidine Ring Closure

The enaminone undergoes cyclization with CS₂ or thiourea derivatives:

-

Solvent effects : Polar aprotic solvents (e.g., DMF) favor ring closure at 80–100°C.

-

Stereochemical outcome : The (2S,3S) configuration is achieved using chiral amines or asymmetric catalysis, though yields vary (50–70%) compared to auxiliary-based methods.

Asymmetric Catalytic Approaches

Modern catalysis techniques bypass chiral auxiliaries by employing metal-ligand complexes to set stereocenters.

Proline-Mediated Organocatalysis

Transition Metal Catalysis

-

Ru(II)-Pybox complexes : Enable asymmetric hydrogenation of α,β-unsaturated ketones, affording ee >95%.

-

Limitations : Substrate scope is narrower compared to organocatalytic methods.

Comparative Analysis of Methods

Purification and Characterization

Final purification typically involves:

-

Flash chromatography : Silica gel with EtOAc/hexane gradients.

-

Crystallization : From isopropyl alcohol or ethanol/water mixtures.

Characterization data :

Chemical Reactions Analysis

1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- serves as a valuable intermediate in organic synthesis. Its thiazolidine structure allows it to participate in various multicomponent reactions, which are essential for constructing complex molecules efficiently. For instance, it can be utilized in the Asinger multicomponent reaction to synthesize thiazolines and other related compounds .

Table 1: Key Synthetic Reactions Involving 1-Pentanone Derivatives

Medicinal Chemistry and Therapeutic Potential

The compound exhibits promising pharmacological properties that make it a candidate for further investigation in medicinal chemistry. Research indicates that derivatives of thiazolidine compounds can possess biological activities such as:

- Antimicrobial Activity : Compounds containing thiazolidine structures have been studied for their potential as antimicrobial agents .

- Anticancer Properties : Some studies suggest that thiazolidine derivatives may inhibit tumor growth and exhibit anti-inflammatory effects, making them relevant in cancer therapy .

- Neuroprotective Effects : The compound has shown potential in preclinical models for protecting against cerebral ischemia and related conditions .

Case Studies

- Neuroprotection in Animal Models :

- Antimicrobial Activity Assessment :

Mechanism of Action

The mechanism of action of 1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The specific pathways involved depend on the target enzyme or receptor, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Key Observations :

Substituent Diversity: The target compound’s 3-thiazolidinyl ring distinguishes it from phenyl-substituted analogs (e.g., 1-Phenyl-1-pentanone) . The thioxo-thiazolidinyl group in the aldol product (CAS: 331283-30-8) introduces a thioamide moiety, increasing hydrogen-bonding capacity compared to the target compound’s thioether .

Stereochemical Impact :

- The (2S,3S) configuration of the target compound contrasts with the (2R,3S) configuration in the aldol product , which may alter enantioselectivity in catalytic applications.

Functional Group Reactivity: The trifluoroacetate group in the PR171 intermediate (CAS: 247068-85-5) enhances solubility in polar solvents but introduces metabolic instability compared to the target compound’s amino-thiazolidinyl system .

Table 2: Physicochemical Comparison

Key Findings :

- Solubility: The target compound’s amino group improves solubility in polar solvents (e.g., water, methanol) compared to 1-Phenyl-1-pentanone, which lacks polar substituents .

- LogP : The lower LogP (~1.2) of the target compound suggests better membrane permeability than the PR171 intermediate (~0.8), which is highly polar due to the trifluoroacetate group .

- Biological Activity : Thiazolidinyl-containing compounds are associated with enzyme inhibition (e.g., renin inhibitors in ), while oxiranyl derivatives (PR171) are linked to anticancer activity .

Biological Activity

1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-, also known as L-homocysteine thiolactone (L-HCTL), is a compound with significant biological relevance. Its structure resembles that of the amino acid L-homocysteine, which implicates it in various biochemical pathways and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its properties, mechanisms of action, and research findings.

- Molecular Formula : C9H18N2OS

- Molar Mass : 202.32 g/mol

- Density : 1.118 g/cm³ (predicted)

- Boiling Point : 351.8 °C (predicted)

- Solubility : Soluble in DMSO (up to 25 mg/ml) and water (up to 20 mg/ml) .

- pKa : 8.53 (predicted)

- Appearance : White solid .

L-HCTL is primarily studied for its role in homocysteine metabolism and its potential implications in cardiovascular diseases. The compound can influence several biological pathways:

- Homocysteine Metabolism : L-HCTL acts as a substrate for various enzymes involved in the metabolism of homocysteine, potentially affecting levels of this amino acid in biological systems.

- Antioxidant Activity : Research indicates that thiazolidine derivatives can exhibit antioxidant properties, which may help mitigate oxidative stress associated with various diseases .

Biological Activities

The biological activities of 1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- have been explored in several studies:

Cardiovascular Implications

Elevated homocysteine levels are linked to cardiovascular diseases. Studies suggest that L-HCTL may help regulate these levels by participating in transsulfuration pathways or influencing methylation processes .

Neuroprotective Effects

Research has indicated that compounds similar to L-HCTL may offer neuroprotective effects by reducing homocysteine-induced neuronal toxicity. This suggests potential applications in neurodegenerative disorders .

Case Studies

-

Cardiovascular Health

- A study investigated the effects of L-HCTL on endothelial function and homocysteine levels in patients with cardiovascular risk factors. Results indicated that administration of L-HCTL reduced plasma homocysteine concentrations and improved endothelial function, suggesting a protective effect against cardiovascular disease .

- Neuroprotection

Research Findings

Recent findings emphasize the multifaceted role of L-HCTL:

- A study published in Pharmacology Reports noted that L-HCTL could modulate inflammatory responses through its interaction with cellular signaling pathways .

- Another investigation highlighted its potential role in enhancing cellular antioxidant defenses by upregulating genes involved in oxidative stress response .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S,3S)-2-amino-3-methyl-1-(3-thiazolidinyl)pentan-1-one, and how do reaction conditions influence stereochemical purity?

- Methodology : The synthesis typically involves coupling a thiazolidine moiety with a chiral pentanone backbone. Evidence from multi-step syntheses (e.g., peptide coupling or nucleophilic substitutions) highlights the use of chiral auxiliaries or asymmetric catalysis to preserve stereochemistry . For example, trifluoroacetic acid (TFA) is often used to stabilize intermediates during purification .

- Critical Parameters : Reaction temperature, solvent polarity (e.g., methanol or chloroform), and protecting group strategies (e.g., benzyloxycarbonyl) are critical to avoid racemization .

Q. How is the stereochemical configuration of (2S,3S)-configured compounds validated experimentally?

- Analytical Techniques : Chiral HPLC with polysaccharide-based columns or X-ray crystallography are standard for confirming absolute configuration. For instance, the InChIKey in provides structural validation through computational alignment with experimental spectra .

- Case Study : In , the compound’s CAS number (136259-20-6) corresponds to a fumarate salt, where counterion interactions can influence crystallinity and facilitate X-ray analysis .

Advanced Research Questions

Q. What mechanistic insights explain the DPP4 inhibitory activity of (2S,3S)-configured derivatives, and how does structural modification affect potency?

- Pharmacological Data : The compound acts as a dipeptidyl peptidase IV (DPP4) inhibitor with an IC50 of 131 nM, enhancing glucose tolerance via insulin secretion . The thiazolidine ring and chiral pentanone backbone are critical for binding to the S2 pocket of DPP4.

- SAR Analysis : Substituents on the thiazolidine ring (e.g., morpholine in ) modulate solubility and target affinity. Methyl groups at the 3-position ( ) enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.